
1-bromoethyl Acetate
説明
1-Bromoethyl acetate is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various bromoalkyl acetates and related compounds, which can provide insight into the properties and reactivity of 1-bromoethyl acetate. Bromoalkyl acetates are important intermediates in organic synthesis and are used in various chemical reactions due to their reactivity .
Synthesis Analysis
The synthesis of bromoalkyl acetates, including compounds similar to 1-bromoethyl acetate, involves different methods that have been explored and improved over time. For instance, the synthesis of 1-bromo-3-buten-2-one, a related bromoalkyl compound, is described in detail, involving a multi-step process starting from commercially available precursors . Although not directly about 1-bromoethyl acetate, this information suggests that similar multi-step synthetic routes could be applied to synthesize 1-bromoethyl acetate.
Molecular Structure Analysis
The molecular structure of bromoalkyl compounds can be complex, as seen in the synthesis and characterization of 1-bromoalumole, which exists as a dimeric structure in the crystalline state . While this does not directly describe 1-bromoethyl acetate, it indicates that bromoalkyl compounds can have interesting structural features that may affect their reactivity and physical properties.
Chemical Reactions Analysis
Bromoalkyl acetates are versatile in chemical reactions. For example, 2-bromoallyl acetate is an efficient substrate for coupling reactions, and its products can serve as precursors for further reactions . Similarly, 1-bromo-1-lithioethene, although not an acetate, demonstrates the potential for bromoalkyl compounds to undergo clean addition reactions with various electrophiles . These examples provide a basis for understanding the types of chemical reactions that 1-bromoethyl acetate might participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoalkyl acetates are influenced by their molecular structure and functional groups. The reactivity of 2-bromo-2,2-dinitroethyl acetate with bases highlights the potential for bromoalkyl acetates to undergo nucleophilic substitution reactions . The synthesis of acetyl-1-bromopyrenes and their characterization using two-dimensional NMR spectra also provides insight into the structural aspects that can be expected for 1-bromoethyl acetate .
科学的研究の応用
Histochemical Research
1-Bromoethyl acetate, through related compounds like 5-Bromoindoxyl acetate, has applications in histochemical research. For instance, it has been used as a substrate for demonstrating esterase activity in various tissues, offering insights into enzymatic hydrolysis and reactions (Pearson & Defendi, 1957).
Organic Synthesis
In the field of organic synthesis, 1-bromoethyl acetate plays a significant role. It has been involved in the synthesis of various organic compounds, such as difluoroallenes, which are produced through reactions involving carbonyl compounds (Yokota et al., 2009). Additionally, it is integral in the equilibrium studies between acetaldehyde, acetyl halide, and corresponding 1-haloethyl acetates in gas chromatography (Zakrzewski, 2004).
Analytical Chemistry
In analytical chemistry, the equilibrium between various compounds such as acetaldehyde, acetyl halide, and 1-bromoethyl acetate has been investigated. This research is vital for understanding reactions and interactions in chromatographic processes (Zakrzewski, 2004).
Environmental and Industrial Applications
1-Bromoethyl acetate is also relevant in environmental and industrial contexts. For example, studies on the metabolism of m-cresol by methanogenic cultures have used bromoethanesulfonic acid, a related compound, to inhibit methane production and investigate CO2 incorporation (Roberts, Fedorak & Hrudey, 1990).
Chemical Synthesis
The compound has been used in the improved synthesis of various chemicals, highlighting its role as a reagent or intermediate in chemical synthesis processes (Carlson et al., 2011).
Stereochemistry
In stereochemistry, 1-bromoethyl acetate derivatives have been employed to study the conversion of diastereoisomeric diols into orthoesters, aiding in understanding stereochemical reactions (Aftab et al., 2000).
Safety And Hazards
特性
IUPAC Name |
1-bromoethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)7-4(2)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIASCQBFNHWZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456514 | |
| Record name | 1-bromoethyl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-bromoethyl Acetate | |
CAS RN |
40258-78-4 | |
| Record name | Ethanol, 1-bromo-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40258-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromoethyl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient method to synthesize 1-bromoethyl acetate?
A: Research indicates that reacting hydrogen bromide with vinyl acetate is an effective method for synthesizing 1-bromoethyl acetate. [] The optimal conditions involve a 1.2:1 molar ratio of hydrogen bromide to vinyl acetate at a temperature between 0-10°C for one hour. Dichloromethane proves to be the most effective extractant for this reaction. []
Q2: How pure is the 1-bromoethyl acetate produced using this method?
A: HPLC analysis of the synthesized compound reveals a purity of 99.7%, confirming the effectiveness of this synthesis method. [] The product was also characterized using IR and MS spectroscopy. []
Q3: Beyond its use as a reagent, does 1-bromoethyl acetate have any direct pharmaceutical applications?
A: While not a pharmaceutical itself, 1-bromoethyl acetate acts as a crucial intermediate in synthesizing various pharmaceutical compounds. For example, it reacts with diclofenac sodium in the presence of a basic catalyst to produce diclofenac acid ester (2-[(2,6-dichlorophenyl)amino] benzeneacetic acid 1-(acetoxy) ethyl ester). [] This ester serves as a non-steroidal anti-inflammatory drug (NSAID) and is formulated as a fat emulsion injection for intravenous administration. [, ]
Q4: Are there other pharmaceutical applications for 1-bromoethyl acetate?
A: Research shows 1-bromoethyl acetate is also used in synthesizing Flurbiprofen axetil. [] This synthesis involves reacting 2-fluoro-alpha-methyl(1,1'-diphenyl)-4-acetic acid with 1-bromoethyl acetate in a suitable solvent, like N, N-dimethylformamide or potassium carbonate. [] This method addresses issues with existing purification techniques, offering a cost-effective approach with simple procedures and superior product quality. []
Q5: Has the equilibrium of 1-bromoethyl acetate with other compounds been studied?
A: Yes, research has investigated the equilibrium between acetaldehyde, acetyl halides, and their corresponding 1-haloethyl acetates (including 1-bromoethyl acetate) within a gas chromatograph injector. [] This research likely provides insights into the compound's stability and potential decomposition pathways at elevated temperatures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



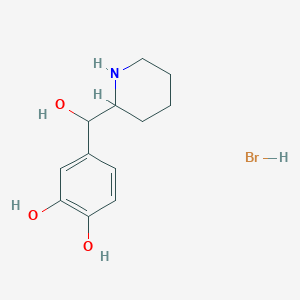
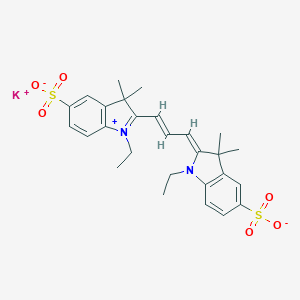
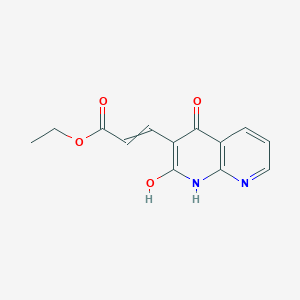

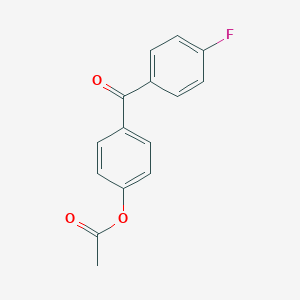
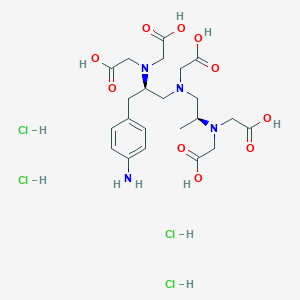
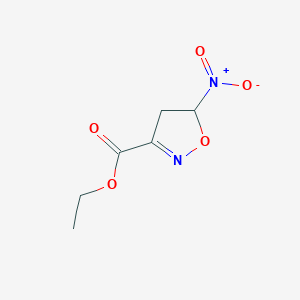
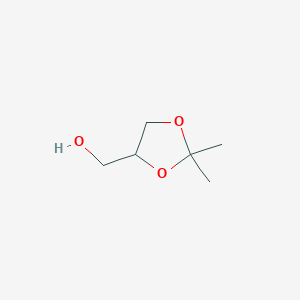
![(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol](/img/structure/B138548.png)

![8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138553.png)


![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)